molecular formula C11H15NO2 B068947 Ethyl 2-amino-3,5-dimethylbenzoate CAS No. 179115-20-9

Ethyl 2-amino-3,5-dimethylbenzoate

Cat. No. B068947
M. Wt: 193.24 g/mol
InChI Key: DCXHYRRHPROPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3,5-dimethylbenzoate, also known as lidocaine, is a local anesthetic and antiarrhythmic drug that is widely used in medical practice. Lidocaine is a member of the amide class of local anesthetics and is used for pain relief in various medical procedures, including dental work, minor surgeries, and childbirth. In addition to its anesthetic properties, lidocaine has been shown to have anti-inflammatory and anti-tumor effects, making it an interesting target for further research.

Mechanism Of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals. By blocking these channels, Ethyl 2-amino-3,5-dimethylbenzoate can effectively numb the area where it is applied, providing pain relief. Lidocaine also has antiarrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.

Biochemical And Physiological Effects

Lidocaine has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects. Lidocaine has also been shown to modulate the immune response, which may be beneficial in certain disease states.

Advantages And Limitations For Lab Experiments

Lidocaine has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Ethyl 2-amino-3,5-dimethylbenzoate has some limitations as a laboratory reagent. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several areas of future research that could be pursued with Ethyl 2-amino-3,5-dimethylbenzoate. One area of interest is the development of new formulations of Ethyl 2-amino-3,5-dimethylbenzoate that are more soluble in water, which would make it easier to work with in aqueous solutions. Another area of interest is the development of new applications for Ethyl 2-amino-3,5-dimethylbenzoate, such as its use in the treatment of inflammatory diseases or cancer. Finally, further research is needed to better understand the long-term effects of Ethyl 2-amino-3,5-dimethylbenzoate and its potential for toxicity.

Synthesis Methods

Lidocaine can be synthesized by reacting 2,6-dimethylaniline with ethyl chloroformate to produce ethyl 2,6-dimethylphenylcarbamate. This intermediate is then reacted with methylamine to produce the final product, ethyl 2-amino-3,5-dimethylbenzoate. The synthesis of Ethyl 2-amino-3,5-dimethylbenzoate is a well-established process that has been used for many years.

Scientific Research Applications

Lidocaine has been extensively studied for its pharmacological properties and has been shown to have a variety of medical applications. It is commonly used as a local anesthetic for dental work, minor surgeries, and childbirth. Lidocaine has also been used as an antiarrhythmic agent for the treatment of cardiac arrhythmias. In addition to its anesthetic and antiarrhythmic properties, Ethyl 2-amino-3,5-dimethylbenzoate has been shown to have anti-inflammatory and anti-tumor effects.

properties

CAS RN

179115-20-9

Product Name

Ethyl 2-amino-3,5-dimethylbenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3,5-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

DCXHYRRHPROPCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1N)C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1N)C)C

synonyms

Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI)

Origin of Product

United States

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